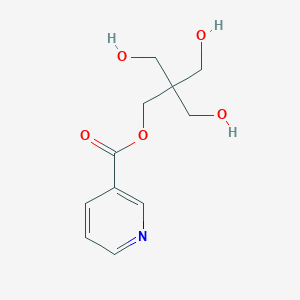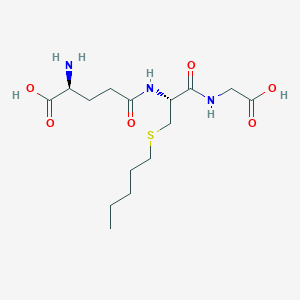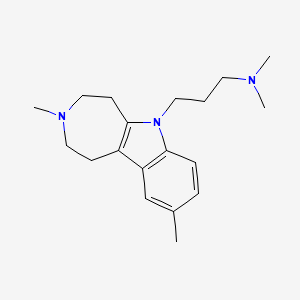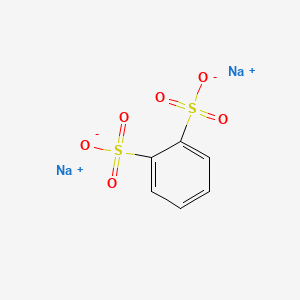
1,2-Benzenedisulfonic acid, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedisulfonic acid, disodium salt is a chemical compound with the molecular formula C6H4Na2O6S2. It is known for its use in various industrial and scientific applications due to its unique chemical properties. This compound is characterized by the presence of two sulfonic acid groups attached to a benzene ring, making it highly soluble in water and useful in a variety of chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Benzenedisulfonic acid, disodium salt can be synthesized through the sulfonation of benzene. The process involves the reaction of benzene with sulfuric acid or oleum at elevated temperatures. The sulfonation mass is then treated with sodium carbonate to convert it into the disodium salt, which is subsequently dried .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous reactors and advanced separation techniques helps in the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedisulfonic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can yield various substituted benzene compounds .
Applications De Recherche Scientifique
1,2-Benzenedisulfonic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Biology: It serves as a chelating agent and is used in biochemical assays.
Medicine: It is employed in the formulation of certain pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2-Benzenedisulfonic acid, disodium salt involves its ability to interact with various molecular targets. The sulfonic acid groups can form strong interactions with metal ions, making it an effective chelating agent. This property is utilized in various applications, including metal ion detection and removal .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenedisulfonic acid, disodium salt: Similar in structure but with sulfonic acid groups at different positions on the benzene ring.
4,5-Dihydroxy-1,3-benzenedisulfonic acid, disodium salt: Contains additional hydroxyl groups, making it structurally similar but with different chemical properties.
Uniqueness
1,2-Benzenedisulfonic acid, disodium salt is unique due to the specific positioning of its sulfonic acid groups, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring strong acidic and chelating properties .
Propriétés
Numéro CAS |
10425-30-6 |
|---|---|
Formule moléculaire |
C6H4Na2O6S2 |
Poids moléculaire |
282.2 g/mol |
Nom IUPAC |
disodium;benzene-1,2-disulfonate |
InChI |
InChI=1S/C6H6O6S2.2Na/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |
Clé InChI |
SRWAMKHZLDKAHZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


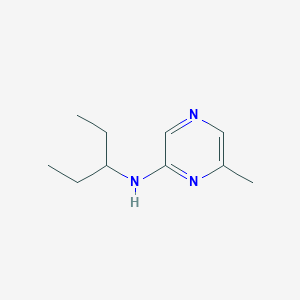
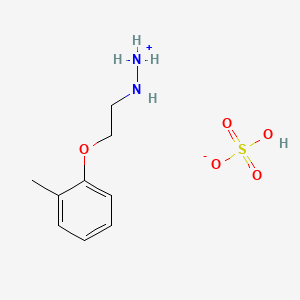
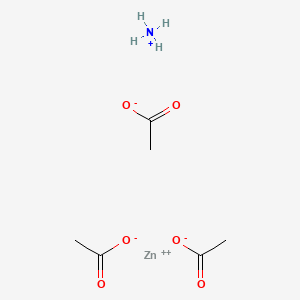
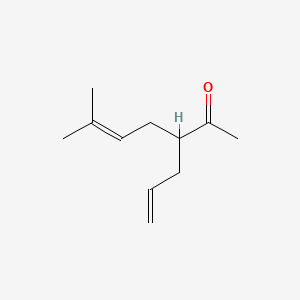


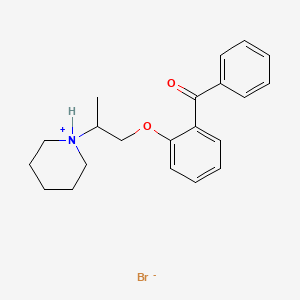
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)

